molecular formula C7H7BrN2O B3103775 3-bromo-N-methylpyridine-4-carboxamide CAS No. 144918-61-6

3-bromo-N-methylpyridine-4-carboxamide

Cat. No.: B3103775
CAS No.: 144918-61-6
M. Wt: 215.05 g/mol
InChI Key: OVYQWCIZSIWSRN-UHFFFAOYSA-N
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Description

3-Bromo-N-methylpyridine-4-carboxamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-methylpyridine-4-carboxamide typically involves the bromination of N-methylpyridine-4-carboxamide. One common method is the reaction of N-methylpyridine-4-carboxamide with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the 3-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amides.

    Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.

    Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-Bromo-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    3-Bromo-4-methylpyridine: Similar in structure but lacks the carboxamide group, which can significantly alter its reactivity and applications.

    N-Methylpyridine-4-carboxamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chloro-N-methylpyridine-4-carboxamide: Chlorine can be used as an alternative to bromine, but the reactivity and selectivity may differ.

Uniqueness: 3-Bromo-N-methylpyridine-4-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which together confer specific reactivity and binding properties

Properties

IUPAC Name

3-bromo-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYQWCIZSIWSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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